molecular formula C19H15N3O2S B279525 3-methoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)naphthalene-2-carboxamide

3-methoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)naphthalene-2-carboxamide

Cat. No.: B279525
M. Wt: 349.4 g/mol
InChI Key: UJUOYRYFKINZLF-UHFFFAOYSA-N
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Description

3-methoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)naphthalene-2-carboxamide is a complex organic compound that belongs to the class of naphthamides This compound is characterized by the presence of a methoxy group, a benzothiadiazole moiety, and a naphthamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)naphthalene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiadiazole Moiety: This step involves the reaction of 2-aminobenzenethiol with nitrous acid to form the benzothiadiazole ring.

    Attachment of the Naphthamide Group: The benzothiadiazole intermediate is then reacted with 2-naphthoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the naphthamide linkage.

    Introduction of the Methoxy Group: Finally, the methoxy group is introduced via methylation using a reagent like methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)naphthalene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-methoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)naphthalene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 3-methoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)naphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, depending on its application.

    Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    3-methoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)naphthalene-2-carboxamide: shares similarities with other naphthamide derivatives and benzothiadiazole-containing compounds.

    Naphthamide Derivatives: Compounds like N-(2-naphthyl)-2-naphthamide.

    Benzothiadiazole Derivatives: Compounds like 2,1,3-benzothiadiazole-4-carboxylic acid.

Uniqueness

    Photophysical Properties: The presence of both methoxy and benzothiadiazole groups imparts unique photophysical properties, making it suitable for applications in fluorescence-based research.

    Versatility: Its ability to undergo various chemical reactions and form diverse derivatives enhances its utility in multiple fields.

Properties

Molecular Formula

C19H15N3O2S

Molecular Weight

349.4 g/mol

IUPAC Name

3-methoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)naphthalene-2-carboxamide

InChI

InChI=1S/C19H15N3O2S/c1-11-7-8-15-18(22-25-21-15)17(11)20-19(23)14-9-12-5-3-4-6-13(12)10-16(14)24-2/h3-10H,1-2H3,(H,20,23)

InChI Key

UJUOYRYFKINZLF-UHFFFAOYSA-N

SMILES

CC1=C(C2=NSN=C2C=C1)NC(=O)C3=CC4=CC=CC=C4C=C3OC

Canonical SMILES

CC1=C(C2=NSN=C2C=C1)NC(=O)C3=CC4=CC=CC=C4C=C3OC

Origin of Product

United States

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